2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and how they are arranged. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as reactivity and acidity/basicity, would also be examined.Scientific Research Applications
1. Crystal Structure and Molecular Interactions
- Study Findings : The crystal structure of a similar acetamide compound was analyzed, focusing on the orientation of the chlorophenyl ring and the thiazole ring. The molecules were linked via intermolecular interactions, forming chains in a zigzag manner. This study highlights the detailed structural analysis of such compounds (Saravanan et al., 2016).
2. Antitumor Activity
- Study Findings : Research has been conducted on similar acetamide derivatives for their potential antitumor activity. The compounds were screened against various human tumor cell lines, showing considerable anticancer activity in some cases (Yurttaş et al., 2015).
3. Antinociceptive and Anti-inflammatory Properties
- Study Findings : A study on thiazolopyrimidine derivatives, which are structurally similar, revealed significant antinociceptive and anti-inflammatory activities. This research contributes to understanding the potential therapeutic applications of such compounds (Selvam et al., 2012).
4. Antimicrobial Activity
- Study Findings : Compounds similar to the one were synthesized and demonstrated antimicrobial activity. This suggests potential applications in combating microbial infections (Arora et al., 2013).
5. Antibacterial Applications
- Study Findings : Research on benzimidazole derivatives, structurally related to the specified compound, has shown moderate to good antibacterial activity against various bacteria. This indicates the potential of such compounds in antibacterial applications (Desai et al., 2008).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS) and understanding the precautions that need to be taken when handling the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or researcher.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-3-5-13(6-4-12)20-8-7-18-16(20)23-11-15(21)19-10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFBJJIGYBLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide |
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